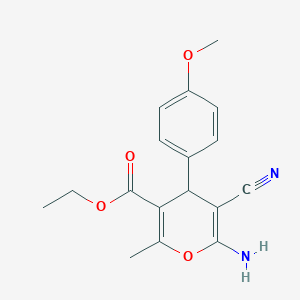

ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-4-22-17(20)14-10(2)23-16(19)13(9-18)15(14)11-5-7-12(21-3)8-6-11/h5-8,15H,4,19H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGLSRRJJPBBEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)OC)C#N)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Components

The microwave-assisted method is a highly efficient one-pot, three-component reaction involving ethyl acetoacetate , 4-methoxybenzaldehyde , and malononitrile under solvent-free conditions. The reaction is catalyzed by a decaniobate salt, specifically 6C·4H₁₂N⁺·6H₂O·Nb₁₀O₂₈⁶⁻ , which facilitates cyclocondensation.

Experimental Protocol

Reactants :

- Ethyl acetoacetate (1 mmol)

- 4-Methoxybenzaldehyde (1 mmol)

- Malononitrile (1 mmol)

- Decaniobate catalyst (100 mg)

Conditions :

- Solvent-free environment

- Microwave irradiation at 80°C for 1 hour

- Equipment: Anton Paar Monowave 400 reactor

Workup :

- Reaction monitored via TLC (ethyl acetate:petroleum ether, 1:2)

- Catalyst recovered by filtration after precipitation in acetone

- Crude product recrystallized in hot ethanol

This method achieves a 100% yield of the target compound, attributed to the synergistic effects of microwave heating and the strong Brønsted acidity of the decaniobate catalyst.

Conventional Thermal Synthesis with Triethylamine

Reaction Design

An alternative approach involves refluxing a mixture of benzoylacetonitrile , 4-methoxybenzaldehyde , and N-methyl-1-(methylthio)-2-nitroethenamine in ethanol with triethylamine (Et₃N) as a base catalyst.

Procedure

Reactants :

- Benzoylacetonitrile (1 mmol)

- 4-Methoxybenzaldehyde (1 mmol)

- N-Methyl-1-(methylthio)-2-nitroethenamine (1 mmol)

- Triethylamine (1 mmol)

Conditions :

- Ethanol (10 mL) as solvent

- Reflux at 80°C for 90 minutes

Workup :

- Product filtered and washed with diethyl ether

- Dried under vacuum

This method yields 92% of the product, though it introduces a nitro group instead of a cyano group at position 5, requiring subsequent functionalization.

Green Chemistry Approaches Using Heterogeneous Catalysts

CuFe₂O₄@Starch Nanocomposite

A sustainable method employs CuFe₂O₄@starch as a magnetically recoverable catalyst in aqueous media. While specific data for the target compound is limited, analogous 4H-pyran syntheses show:

- Reactants : Ethyl acetoacetate, aldehyde, malononitrile

- Conditions : Water, 70°C, 30 minutes

- Yield : ~85–90% for similar derivatives

Tungstic Acid-Functionalized SBA-15

Mesoporous silica SBA-15 functionalized with tungstic acid offers high surface area and acidity for efficient catalysis. Key features:

- Solvent: Water

- Temperature: 60°C

- Yield: Comparable to microwave methods (~95%)

Comparative Analysis of Synthesis Methods

Key Observations :

- Microwave synthesis excels in yield and speed but requires specialized equipment.

- Green methods prioritize sustainability but may necessitate optimization for the target compound.

- Conventional thermal synthesis offers simplicity but lower efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs. These products are often used in further synthetic applications or as intermediates in the production of other compounds.

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other heterocyclic compounds. Its reactivity allows for the construction of complex molecular architectures, making it valuable in organic synthesis.

Biology: In biological research, ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is used to study enzyme inhibition and receptor binding. Its structural complexity makes it a useful tool in probing biological systems.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets suggests it could be used in drug design and discovery.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mécanisme D'action

The mechanism by which ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. The amino and cyano groups can form hydrogen bonds and coordinate with metal ions, influencing biological processes. The methoxyphenyl group enhances the compound's ability to penetrate cell membranes, facilitating its biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Aryl Group

4-Methoxyphenyl vs. 4-Hydroxyphenyl

- Ethyl 6-amino-5-cyano-4-(4-hydroxyphenyl)-2-methyl-4H-pyran-3-carboxylate: The hydroxyl group increases polarity, enhancing solubility in polar solvents (DMSO-d6 δ 9.09 ppm for OH in ¹H-NMR) . Lower yield (70% with Cs beads vs. 90% for methoxy derivative) due to competing side reactions involving the reactive –OH group .

4-Methoxyphenyl vs. 4-Fluorophenyl/3-Fluorophenyl

- NMR shifts: ¹³C-NMR δ 159.20 ppm for C=O vs. δ 159.00 ppm in methoxy analog .

- Ethyl 6-amino-4-(3-fluorophenyl) analog: Meta-fluorine substitution introduces steric hindrance, affecting crystal packing. Purity >99% (SynHet) with storage at room temperature .

4-Methoxyphenyl vs. 4-Methylphenyl/Bis(4-methylphenyl)

- Ethyl 6-amino-4-(4-methylphenyl) analog: Methyl group enhances lipophilicity, improving corrosion inhibition efficiency (88% at 10⁻³ M in HCl) .

- Ethyl 6-amino-4-bis(4-methylphenyl) analog: Bulkier substituents lead to distorted pyran planarity (r.m.s. deviation 0.059 Å vs. 0.004 Å in methoxy analog) .

Alkyl and Heterocyclic Substituents

Propyl vs. Methyl at Position 4

- Ethyl 6-amino-4-propyl analog: The propyl chain increases hydrophobicity, reducing aqueous solubility. Crystal packing stabilized by N–H⋯O bonds .

Pyridinyl and Pyrazole Substituents

- Ethyl 6-amino-4-(pyridin-4-yl) analog: Exhibits tracheal relaxant activity via calcium channel blockade (IC₅₀ = 12 µM) .

- Ethyl 6-amino-4-(1,3-diphenylpyrazol-4-yl) analog: The pyrazole group introduces π-π stacking interactions, altering electronic properties (synthesized via Michael addition) .

Activité Biologique

Ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

- Molecular Formula : C17H18N2O4

- Molecular Weight : 314.34 g/mol

- IUPAC Name : Ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

- Structure :

Biological Activity Overview

Preliminary studies suggest that ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate exhibits notable antimicrobial and anticancer properties. Its unique structural features allow it to interact with various biological targets, potentially modulating key cellular pathways.

Antimicrobial Activity

The compound has shown promise in inhibiting the growth of various pathogens. The following table summarizes its antimicrobial efficacy based on minimum inhibitory concentration (MIC) values against selected bacteria:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 10 | Moderate inhibition |

| Escherichia coli | 15 | Moderate inhibition |

| Candida albicans | 12 | Moderate inhibition |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Research indicates that ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, as shown in the following case study:

Case Study: In Vitro Anticancer Activity

A study evaluated the effects of the compound on human breast cancer cell lines (MCF-7). The findings revealed:

- IC50 Value : 25 µM

- Mechanism of Action : The compound induced apoptosis through the activation of caspase pathways.

This suggests that further exploration into its anticancer mechanisms could yield valuable insights for therapeutic applications.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : Interaction with specific enzymes that regulate metabolic pathways.

- Receptor Modulation : Binding to cellular receptors, potentially altering signal transduction pathways.

- DNA Interaction : Intercalating with DNA, leading to disruptions in replication and transcription processes.

Research Findings

Recent studies have highlighted the versatility of pyran derivatives, including ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate. Notable findings include:

- Antibiofilm Activity : The compound demonstrated significant inhibition of biofilm formation in Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin.

- Synergistic Effects : When combined with existing antibiotics, it reduced MIC values, suggesting potential for combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.